Boc-D-Lys(CO2H)-OSu Boc-D-Lys(CO2H)-OSu
Brand Name: Vulcanchem
CAS No.:
VCID: VC17948958
InChI: InChI=1S/C16H25N3O8/c1-16(2,3)26-15(25)18-10(6-4-5-9-17-14(23)24)13(22)27-19-11(20)7-8-12(19)21/h10,17H,4-9H2,1-3H3,(H,18,25)(H,23,24)/t10-/m1/s1
SMILES:
Molecular Formula: C16H25N3O8
Molecular Weight: 387.38 g/mol

Boc-D-Lys(CO2H)-OSu

CAS No.:

Cat. No.: VC17948958

Molecular Formula: C16H25N3O8

Molecular Weight: 387.38 g/mol

* For research use only. Not for human or veterinary use.

Boc-D-Lys(CO2H)-OSu -

Specification

Molecular Formula C16H25N3O8
Molecular Weight 387.38 g/mol
IUPAC Name [(5R)-6-(2,5-dioxopyrrolidin-1-yl)oxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxohexyl]carbamic acid
Standard InChI InChI=1S/C16H25N3O8/c1-16(2,3)26-15(25)18-10(6-4-5-9-17-14(23)24)13(22)27-19-11(20)7-8-12(19)21/h10,17H,4-9H2,1-3H3,(H,18,25)(H,23,24)/t10-/m1/s1
Standard InChI Key BFZWWBDMYWWAFY-SNVBAGLBSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@H](CCCCNC(=O)O)C(=O)ON1C(=O)CCC1=O
Canonical SMILES CC(C)(C)OC(=O)NC(CCCCNC(=O)O)C(=O)ON1C(=O)CCC1=O

Introduction

Chemical Structure and Functional Groups

Boc-D-Lys(CO₂H)-OSu (C₁₈H₂₉N₃O₈) integrates four critical functional elements:

  • Boc Group: The tert-butoxycarbonyl moiety protects the α-amino group of D-lysine, preventing unwanted nucleophilic reactions during peptide elongation .

  • D-Lysine Backbone: The D-configuration confers resistance to proteolytic degradation, enhancing the metabolic stability of synthetic peptides .

  • Carboxylic Acid Side Chain (CO₂H): Positioned on the lysine ε-amino group, this moiety enables post-synthetic modifications, such as conjugation to fluorescent tags or therapeutic payloads .

  • OSu Ester: Activates the α-carboxyl group for efficient amide bond formation with amine nucleophiles under mild conditions .

Table 1: Key Structural Features and Their Roles

FeatureRoleReactivity Profile
Boc Groupα-Amino protectionAcid-labile (cleaved by TFA)
CO₂H Side ChainSite for bioconjugationReacts with EDC/NHS
OSu EsterActivates α-carboxyl for couplingHydrolyzes in aqueous media

Synthesis and Industrial Production

Synthetic Routes

The synthesis of Boc-D-Lys(CO₂H)-OSu involves sequential protection and activation steps, as detailed in patent EP3819308A1 :

  • Amino Protection:

    • D-Lysine is treated with di-tert-butyl dicarbonate (Boc₂O) in acetonitrile (ACN) or dichloromethane (DCM) under basic conditions (e.g., triethylamine, TEA) to yield Boc-D-Lysine .

  • Carboxyl Activation:

    • The α-carboxyl group of Boc-D-Lysine is activated using N-hydroxysuccinimide (HOSu) and dicyclohexylcarbodiimide (DCC) in anhydrous DCM. This forms the OSu ester, which is purified via crystallization .

  • Side-Chain Functionalization:

    • The ε-amino group of lysine is selectively derivatized with a carboxylic acid group through alkylation or acylation, ensuring compatibility with Boc/OSu functionalities .

Table 2: Representative Synthesis Conditions

StepReagentsSolventTemperatureYield (%)
Boc ProtectionBoc₂O, TEAACN25°C92
OSu ActivationHOSu, DCCDCM0–5°C85

Industrial-Scale Optimization

Industrial processes employ continuous-flow reactors to enhance scalability and purity. Key optimizations include:

  • Persilylation: Transient silylation of hydroxyl or amine groups minimizes side reactions during coupling . For example, persilylated intermediates (e.g., Fmoc-Lys-OH) are generated using trimethylamine (TMA) in ACN .

  • Automated Purification: Flash chromatography and recrystallization ensure >98% purity, critical for pharmaceutical applications .

Applications in Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

Boc-D-Lys(CO₂H)-OSu is integral to SPPS for introducing D-lysine residues:

  • Coupling Mechanism: The OSu ester reacts with resin-bound amines (e.g., Wang resin) in DCM, forming amide bonds without racemization .

  • Deprotection: The Boc group is cleaved with trifluoroacetic acid (TFA), exposing the α-amino group for subsequent elongations .

Case Study: In the synthesis of antimicrobial peptides, D-lysine incorporation via Boc-D-Lys(CO₂H)-OSu increased serum stability by 4× compared to L-lysine analogs .

Bioconjugation and Drug Design

The CO₂H side chain enables site-specific modifications:

  • PEGylation: Conjugation of polyethylene glycol (PEG) chains to lysine residues improves pharmacokinetics of antibody-drug conjugates (ADCs) .

  • Fluorescent Labeling: NHS esters of fluorophores (e.g., FITC) react with the CO₂H group for imaging applications .

Stability and Reactivity

Degradation Pathways

  • Boc Group: Stable under neutral/basic conditions but hydrolyzes in TFA or HBr/acetic acid .

  • OSu Ester: Hydrolyzes in aqueous media (t₁/₂ = 2–4 h at pH 7.4), necessitating anhydrous coupling conditions .

Table 3: Stability Profile

ConditionDegradation PathwayHalf-Life (h)
pH 7.4, 25°COSu ester hydrolysis2.5
10% TFA/DCMBoc deprotection0.2

Reactivity in Organic Solvents

  • Polar Solvents: DMF and DCM enhance OSu reactivity by stabilizing the tetrahedral intermediate during coupling .

  • Temperature Effects: Reactions proceed optimally at 0–25°C; elevated temperatures accelerate hydrolysis .

Comparison with Analogous Compounds

Table 4: Functional Comparison of Protected Lysine Derivatives

CompoundProtecting GroupsApplicationsStability in SPPS
Boc-D-Lys(CO₂H)-OSuBoc, OSuDrug design, bioconjugationHigh
Fmoc-Lys(Boc)-OHFmoc, BocSPPS, combinatorial chemistryModerate
Z-D-Lys(CO₂tBu)-OSuZ, tBuPeptide antibioticsLow

Research Findings and Innovations

Case Studies

  • Antiviral Peptides: Substitution of L-lysine with D-lysine via Boc-D-Lys(CO₂H)-OSu reduced proteolytic cleavage in HIV-1 fusion inhibitors by 90% .

  • Enzyme Mimetics: The CO₂H group facilitated metal coordination in artificial hydrolases, enhancing catalytic activity by 20-fold .

Challenges and Solutions

  • Racemization Risk: Mitigated by using HOSu/DCC at 0°C, achieving <1% epimerization .

  • Side-Chain Reactivity: Addressed through transient protection with tert-butyl esters during synthesis .

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